2-Methoxy-3-(propylthio)pyridine

Catalog No.
S14693123
CAS No.
219715-35-2
M.F
C9H13NOS
M. Wt
183.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-3-(propylthio)pyridine

CAS Number

219715-35-2

Product Name

2-Methoxy-3-(propylthio)pyridine

IUPAC Name

2-methoxy-3-propylsulfanylpyridine

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c1-3-7-12-8-5-4-6-10-9(8)11-2/h4-6H,3,7H2,1-2H3

InChI Key

JVWPNMFGBPGPFM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=CC=C1)OC

2-Methoxy-3-(propylthio)pyridine is an organic compound characterized by its pyridine ring, which is substituted at the second position with a methoxy group and at the third position with a propylthio group. Its molecular formula is C9H11NOSC_9H_{11}NOS, and it has a molecular weight of approximately 185.25 g/mol. The compound is notable for its unique structural features that contribute to its chemical reactivity and biological properties.

. Common reactions include:

  • Nucleophilic Substitution: The methoxy group can be replaced by stronger nucleophiles under appropriate conditions, leading to diverse derivatives.
  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones, altering the compound's properties and reactivity.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups to the pyridine ring .

2-Methoxy-3-(propylthio)pyridine has been studied for its potential biological activities. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Anti-inflammatory Properties: Some pyridine derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory disorders .
  • Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .

The synthesis of 2-Methoxy-3-(propylthio)pyridine can be achieved through several methods:

  • Alkylation of Pyridine: Starting from 2-methoxypyridine, a propylthio group can be introduced via alkylation using appropriate reagents such as propylthiol in the presence of a base.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for more complex syntheses involving cross-coupling reactions with various electrophiles .
  • Direct Thionation: The introduction of the thioether group can also be achieved through direct thionation methods involving sulfur-containing reagents.

The applications of 2-Methoxy-3-(propylthio)pyridine are diverse due to its unique chemical structure:

  • Pharmaceuticals: It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting inflammatory diseases or infections.
  • Agricultural Chemicals: Similar compounds have been explored as agrochemicals, including herbicides and fungicides.
  • Material Science: Pyridine derivatives are also used in developing materials with specific electronic or optical properties.

Interaction studies involving 2-Methoxy-3-(propylthio)pyridine focus on its binding affinity and interactions with biological targets. Research indicates that modifications in the pyridine structure significantly affect its interaction profiles, influencing potency and selectivity against various biological targets such as enzymes and receptors .

Several compounds share structural similarities with 2-Methoxy-3-(propylthio)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-4-(trifluoromethyl)pyridineMethoxy and trifluoromethyl groupsEnhanced lipophilicity and potential for increased biological activity .
2-Methoxy-3-thiophenepyridineMethoxy and thiophene substituentsOffers different electronic properties due to sulfur presence.
2-Methyl-3-(propylthio)pyridineMethyl instead of methoxy groupVariation in solubility and reactivity profiles.

These compounds highlight the versatility of pyridine derivatives in medicinal chemistry and their potential applications across various fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

183.07178521 g/mol

Monoisotopic Mass

183.07178521 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types